tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1138324-46-5
VCID: VC2974791
InChI: InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1CN)F
Molecular Formula: C10H19FN2O2
Molecular Weight: 218.27 g/mol

tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

CAS No.: 1138324-46-5

Cat. No.: VC2974791

Molecular Formula: C10H19FN2O2

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate - 1138324-46-5

Specification

CAS No. 1138324-46-5
Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
IUPAC Name tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1
Standard InChI Key DADYKTRZKFJROI-SFYZADRCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CN)F
SMILES CC(C)(C)OC(=O)N1CC(CC1CN)F
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1CN)F

Introduction

Basic Identification and Structural Characteristics

tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative with two stereocenters that contribute to its unique biological and chemical properties. The compound features a pyrrolidine ring as its core structure, with specific stereochemistry at the 2 and 4 positions, denoted by the (2S,4R) configuration .

The compound possesses several key structural components:

  • A five-membered pyrrolidine ring containing a nitrogen atom

  • A tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen of the pyrrolidine

  • An aminomethyl substituent at the 2-position (S-configuration)

  • A fluorine atom at the 4-position (R-configuration)

Identification Data

The compound can be identified by the following key parameters:

ParameterValue
CAS Number1138324-46-5
Molecular FormulaC10H19FN2O2
Molecular Weight218.27 g/mol
IUPAC Nametert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
European Community (EC) Number893-202-0
Standard InChIInChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1
Standard InChIKeyDADYKTRZKFJROI-SFYZADRCSA-N
Isomeric SMILESCC(C)(C)OC(=O)N1CC@@HF

The two stereocenters in the compound provide it with distinct three-dimensional structural characteristics that influence its chemical reactivity, binding affinity, and potential biological activity .

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is essential for its proper handling, storage, and application in synthetic procedures.

Synthesis Methods

The synthesis of tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves multi-step organic syntheses with careful control of stereochemistry to ensure the correct (2S,4R) configuration.

Alternative Forms

The compound is also available in its hydrochloride salt form (tert-Butyl (2S,4R)-2-(aminomethyl)-4-fluoro-pyrrolidine-1-carboxylate hydrochloride), which offers advantages in terms of stability, handling, and solubility in certain applications .

Applications and Uses

tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate serves several important functions in organic synthesis and pharmaceutical development.

Synthetic Intermediate

The compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development. Its value as a building block stems from:

  • The aminomethyl group, which provides a versatile site for further functionalization

  • The fluorine substituent, which can enhance metabolic stability and binding properties of final compounds

  • The specific stereochemistry, which can be crucial for biological activity

Related Compounds and Comparative Analysis

tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate belongs to a family of stereochemically-defined, functionalized pyrrolidines. Comparing it with related compounds helps to understand its unique position within this chemical space.

Stereoisomers

Different stereoisomers of the same basic structure exist, including:

  • tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate: The 4S epimer, differing in the stereochemistry at the 4-position

  • Other possible stereoisomers including (2R,4R), (2R,4S) configurations

The stereochemistry significantly impacts the three-dimensional structure and, consequently, the biological activity and synthetic utility of these compounds .

Structural Analogs

Several structural analogs with modifications to key functional groups include:

  • tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate: Has a different arrangement of the amino and fluoro groups

  • tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate: Contains a methyl group instead of fluorine

  • 1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate: Contains a methyl ester group instead of an aminomethyl group

Comparative Analysis

The following table compares key features of tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate with some of its analogs:

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesCAS Number
tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylateC10H19FN2O2218.27Reference compound1138324-46-5
tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylateC10H19FN2O2218.274S instead of 4R stereochemistry1033245-12-3
tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylateC10H20N2O2200.28Methyl instead of fluorine708274-46-8
tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylateC10H19FN2O2218.27Different positioning of amino and fluoro groups1207853-03-9
1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylateC11H18FNO4247.26Contains methyl ester instead of aminomethyl647857-39-4

These structural variations can significantly impact the reactivity, biological activity, and application of these compounds in various contexts .

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